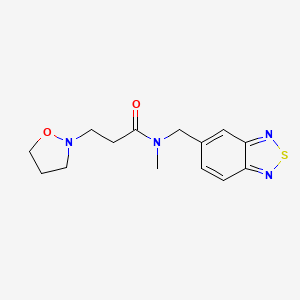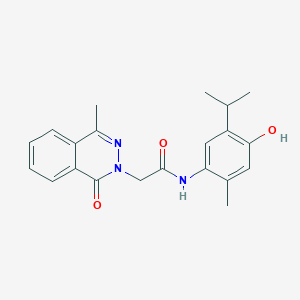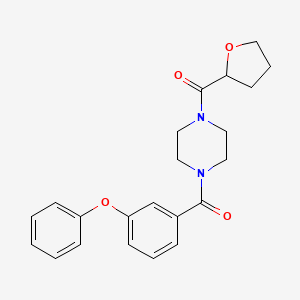
N-(2,1,3-benzothiadiazol-5-ylmethyl)-3-isoxazolidin-2-yl-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,1,3-benzothiadiazol-5-ylmethyl)-3-isoxazolidin-2-yl-N-methylpropanamide, also known as BITC, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
N-(2,1,3-benzothiadiazol-5-ylmethyl)-3-isoxazolidin-2-yl-N-methylpropanamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurobiology, and immunology. In cancer research, this compound has been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In neurobiology, this compound has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases. In immunology, this compound has been shown to have immunomodulatory effects by regulating cytokine production and immune cell activation.
Mecanismo De Acción
The mechanism of action of N-(2,1,3-benzothiadiazol-5-ylmethyl)-3-isoxazolidin-2-yl-N-methylpropanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. This compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammation and cancer, as well as the Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune cell function. This compound has also been shown to have antioxidant properties and to inhibit the formation of reactive oxygen species (ROS).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,1,3-benzothiadiazol-5-ylmethyl)-3-isoxazolidin-2-yl-N-methylpropanamide has several advantages for use in lab experiments, including its low toxicity and high stability. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-(2,1,3-benzothiadiazol-5-ylmethyl)-3-isoxazolidin-2-yl-N-methylpropanamide, including further investigation of its mechanism of action and its potential applications in cancer therapy, neuroprotection, and immunotherapy. Additionally, research could focus on developing new formulations or delivery methods to improve the solubility and bioavailability of this compound. Finally, research could explore the potential use of this compound in combination with other compounds or therapies to enhance its efficacy.
Métodos De Síntesis
N-(2,1,3-benzothiadiazol-5-ylmethyl)-3-isoxazolidin-2-yl-N-methylpropanamide is synthesized through a multistep process involving the reaction of 2-aminothiophenol with 2-chloroacetonitrile to form 2-[(2-chloroacetyl)amino]thiophenol. The resulting compound is then reacted with sodium azide and triphenylphosphine to form 2-[(2-azidoacetyl)amino]thiophenol. Finally, the compound is reacted with 3-isoxazolidinone and methyl iodide to form this compound.
Propiedades
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-3-(1,2-oxazolidin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-17(14(19)5-7-18-6-2-8-20-18)10-11-3-4-12-13(9-11)16-21-15-12/h3-4,9H,2,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCNSSCLLIMSQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=NSN=C2C=C1)C(=O)CCN3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5317179.png)


![N-(3,4-dimethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5317186.png)
![2-{3-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B5317187.png)
![7-methyl-2-{[5-(1,3-oxazol-5-yl)-2-thienyl]sulfonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5317194.png)
![1-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-6-methyl-2(1H)-pyridinone](/img/structure/B5317201.png)
![6-[4-(3-chlorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5317209.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3-(hydroxymethyl)-3-piperidinol](/img/structure/B5317213.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5317220.png)
![2-({4-[3-(4-fluorophenoxy)propyl]-1-piperazinyl}methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5317233.png)
![2-methyl-8-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B5317237.png)
